2-Bromomalonaldehyde

Catalog No.
S581496
CAS No.
2065-75-0
M.F
C3H3BrO2
M. Wt
150.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromomalonaldehyde

CAS Number

2065-75-0

Product Name

2-Bromomalonaldehyde

IUPAC Name

2-bromopropanedial

Molecular Formula

C3H3BrO2

Molecular Weight

150.96 g/mol

InChI

InChI=1S/C3H3BrO2/c4-3(1-5)2-6/h1-3H

InChI Key

SURMYNZXHKLDFO-UHFFFAOYSA-N

SMILES

C(=O)C(C=O)Br

Synonyms

2-Bromo-propanedial; 2-Bromo-1,3-propanedialdehyde;

Canonical SMILES

C(=O)C(C=O)Br

The exact mass of the compound Bromomalonaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromomalonaldehyde is a highly electrophilic, halogenated 1,3-dialdehyde that serves as a cornerstone C3 building block in organic synthesis. Featuring an alpha-bromo-carbonyl motif flanked by two terminal aldehyde groups, it functions as a highly versatile precursor for constructing complex heterocycles such as pyrimidines, pyrazoles, and imidazoles. Unlike simpler aliphatic aldehydes, its dual functionality enables tandem condensation and cross-coupling reactions, making it highly valuable for the step-economical synthesis of active pharmaceutical ingredients (APIs), including selective kinase inhibitors and antihypertensive agents [1].

Substituting 2-bromomalonaldehyde with its parent compound, malonaldehyde, or its chloro-analog, 2-chloromalonaldehyde, fundamentally alters reaction kinetics, product profiles, and processability. Malonaldehyde lacks a halogen handle, entirely precluding downstream cross-coupling, and is highly unstable, requiring in situ generation from acetals [1]. Meanwhile, 2-chloromalonaldehyde exhibits different leaving-group aptitudes and adduct profiles, often leading to divergent cyclization pathways—such as forming thiazoles instead of imidazoles under certain condensation conditions—or exhibiting competitive halide exchange [2]. Consequently, for workflows requiring precise regiocontrol and subsequent functionalization of the resulting heterocycle, 2-bromomalonaldehyde is strictly required.

Phase Stability and Direct Processability

A critical procurement advantage of 2-bromomalonaldehyde is its stability as a crystalline solid at room temperature (melting point 132.0–136.0 °C), allowing for direct stoichiometric weighing and addition . In stark contrast, the unhalogenated baseline, malonaldehyde, is highly unstable and rapidly polymerizes under ambient conditions, necessitating its procurement and storage as an acetal (e.g., malonaldehyde bis(dimethylacetal)) which requires an additional acidic deprotection step before use [1].

Evidence DimensionHandling stability and physical state
Target Compound DataStable crystalline solid (mp 132-136 °C)
Comparator Or BaselineMalonaldehyde (highly unstable, rapidly polymerizes)
Quantified DifferenceElimination of 1 mandatory in situ deprotection/generation step
ConditionsAmbient laboratory handling and storage

Direct processability eliminates the yield losses and workflow complexities associated with in situ reagent generation, crucial for scalable manufacturing.

Regioselectivity in Heterocycle Construction

In the synthesis of 1,2,5-trisubstituted 1H-imidazoles, derivatives of 2-bromomalonaldehyde demonstrate exceptional regiocontrol. Reaction of its enol ether with N-monosubstituted amidines yields the desired 1,2,5-isomer with regioselectivity ratios ranging from 85:15 to 100:0 [1]. Conversely, attempts to use 2-chloromalonaldehyde under similar condensation conditions can result in divergent pathways, such as the formation of thiazoles rather than the targeted imidazoles when reacted with thiobenzamide, significantly complicating purification[1].

Evidence DimensionRegioselectivity in N-monosubstituted amidine condensation
Target Compound Data85:15 to 100:0 ratio of 1,2,5- to 1,2,4-imidazolecarboxaldehydes
Comparator Or Baseline2-Chloromalonaldehyde (divergent cyclization, forms thiazoles with certain nucleophiles)
Quantified DifferenceUp to 100% regioselectivity for the target isomer
ConditionsCondensation with N-monosubstituted amidines in organic/aqueous solvent mixtures

High regioselectivity minimizes challenging downstream separations and maximizes the yield of the active pharmaceutical intermediate.

Tandem Condensation and Cross-Coupling Yields

2-Bromomalonaldehyde uniquely enables a two-step, one-pot-compatible synthesis of complex multi-aryl heterocycles. For instance, condensation with 1H-pyrazol-5-amine yields a 6-bromopyrazolo[1,5-a]pyrimidine intermediate, which can immediately undergo Suzuki-Miyaura cross-coupling at the retained bromine position with yields of 56–73% [1]. The parent malonaldehyde cannot undergo this secondary coupling, and while other halo-analogs exist, the bromo-substituent provides the optimal balance of stability and oxidative addition kinetics for standard palladium catalysts [2].

Evidence DimensionCross-coupling compatibility and yield
Target Compound Data56–73% yield in subsequent Suzuki-Miyaura coupling
Comparator Or BaselineMalonaldehyde (0% yield, lacks halogen handle)
Quantified Difference>50% absolute yield increase for functionalized multi-aryl scaffolds
ConditionsPd(dppf)Cl2 catalyst, K3PO4, standard Suzuki conditions

The retained bromo-substituent allows buyers to use a single precursor to rapidly generate diverse, heavily functionalized libraries without multi-step halogenation.

Synthesis of Angiotensin II Receptor Antagonists

2-Bromomalonaldehyde is the optimal precursor for synthesizing 1,2-disubstituted 1H-imidazole-5-carboxaldehydes, which are critical intermediates in the multikilogram production of Eprosartan and related antihypertensive APIs. Its high regioselectivity ensures scalable purity [1].

Divergent Synthesis of Kinase Inhibitors

The compound is ideal for constructing ALK2/ALK3 selective inhibitors (e.g., ML347) where the initial pyrazolo[1,5-a]pyrimidine core must be subsequently functionalized via Suzuki-Miyaura coupling at the 6-position, leveraging the retained bromine atom [2].

One-Pot N-Arylpyrazole Library Generation

Its stability and dual reactivity make it a preferred three-carbon donor for the rapid one-pot cyclocondensation with arylhydrazines. This enables the efficient production of 4-bromopyrazoles, which can be immediately diversified for agrochemical and pharmaceutical screening [3].

XLogP3

0.2

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2065-75-0

Wikipedia

2-Bromomalonaldehyde

Dates

Last modified: 08-15-2023

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